7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
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Overview
Description
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and bromine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted imidazo[4,5-b]pyridines.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and related compounds.
Scientific Research Applications
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: A closely related compound with similar biological activities.
Imidazo[4,5-c]pyridine: Another isomer with distinct properties and applications.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic agents.
Uniqueness
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is unique due to the presence of the bromine atom, which can be exploited for further functionalization. This makes it a versatile building block in synthetic chemistry, allowing for the creation of a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C6H4BrN3S |
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Molecular Weight |
230.09 g/mol |
IUPAC Name |
7-bromo-1,3-dihydroimidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11) |
InChI Key |
AFTITXRSEMRXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)NC(=S)N2 |
Origin of Product |
United States |
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